(Rac)-PT2399

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

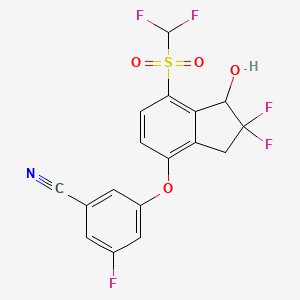

3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUSGDMIHGLCNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F5NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-PT2399: A Technical Guide to the Selective HIF-2α Antagonist

(Rac)-PT2399 is a potent and selective small-molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. It has demonstrated significant anti-tumor activity in preclinical models, particularly in clear cell renal cell carcinoma (ccRCC), where HIF-2α is a key oncogenic driver. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.

Core Concepts

This compound, hereafter referred to as PT2399, is a first-in-class antagonist that directly targets the HIF-2α protein. In many cancers, particularly ccRCC which is often characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, HIF-2α accumulates and drives the transcription of genes involved in angiogenesis, cell proliferation, and metabolism.[1][2][3] PT2399 offers a targeted therapeutic strategy by directly inhibiting this key pathogenic transcription factor.

Mechanism of Action

The primary mechanism of action of PT2399 is the disruption of the HIF-2α/ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), also known as HIF-1β, heterodimerization.[4][5] This is a critical step for the transcriptional activity of HIF-2α. PT2399 achieves this by binding to a specific pocket within the Per-ARNT-Sim (PAS) B domain of the HIF-2α subunit. This binding event induces a conformational change in HIF-2α, preventing its association with ARNT and subsequent binding to hypoxia response elements (HREs) in the promoter regions of its target genes.

Quantitative Data Summary

The following tables summarize the key quantitative data for PT2399 from various preclinical studies.

Table 1: In Vitro Activity of PT2399

| Parameter | Value | Cell Line/System | Reference |

| IC50 (HIF-2α Inhibition) | 6 nM | Biochemical Assay | |

| Binding Affinity (Kd) | 42.5 nM | Isothermal Titration Calorimetry | |

| Soft Agar Growth Inhibition | 0.2–2 µM | 786-O (ccRCC) | |

| Off-target Toxicity | >20 µM | HIF-2α −/− 786-O cells |

Table 2: In Vivo Efficacy of PT2399 in Xenograft Models

| Animal Model | Dosage and Administration | Key Findings | Reference |

| ccRCC Bearing Mice | 100 mg/kg, oral gavage, every 12 hours | More active than sunitinib; inhibited tumor growth in sunitinib-resistant tumors. | |

| Orthotopic 786-O Xenograft | Not specified | Tumor regression. | |

| Patient-Derived Xenograft (PDX) | Not specified | Tumor regression in sensitive models. |

Signaling Pathways and Experimental Workflows

HIF-2α Signaling Pathway in ccRCC

Under normoxic conditions, the VHL protein targets HIF-2α for proteasomal degradation. In VHL-deficient ccRCC, HIF-2α stabilizes, translocates to the nucleus, and dimerizes with ARNT. This complex then binds to HREs to activate the transcription of target genes that promote tumorigenesis. PT2399 directly inhibits the dimerization of HIF-2α and ARNT.

References

The Discovery and Chemical Synthesis of (Rac)-PT2399: A First-in-Class HIF-2α Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-PT2399 is the racemic mixture of PT2399, a potent and selective first-in-class small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α). HIF-2α is a key transcription factor implicated in the pathogenesis of various cancers, most notably clear cell renal cell carcinoma (ccRCC). This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and preclinical characterization of this compound. It details the mechanism of action, summarizes key quantitative data, and provides experimental protocols for its synthesis and biological evaluation.

Discovery and Rationale

The discovery of this compound originated from a structure-based drug design approach targeting the PAS B domain of the HIF-2α protein. In many ccRCC tumors, the von Hippel-Lindau (VHL) tumor suppressor protein is inactivated, leading to the stabilization and accumulation of HIF-α subunits. While both HIF-1α and HIF-2α are stabilized, HIF-2α is considered the primary driver of tumorigenesis in this context.

PT2399 was developed by Peloton Therapeutics as a selective antagonist of HIF-2α.[1] this compound, the racemic form, acts as a potent and specific HIF-2α inhibitor with an IC50 of 0.01 μM.[2] The therapeutic strategy is to disrupt the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This disruption prevents the transcriptional activation of HIF-2α target genes that are critical for tumor growth, proliferation, and angiogenesis.

Mechanism of Action

This compound exerts its inhibitory effect by binding directly to a pocket within the PAS B domain of the HIF-2α subunit. This binding event induces a conformational change in HIF-2α that prevents its heterodimerization with ARNT. The formation of the HIF-2α/ARNT complex is a prerequisite for its binding to hypoxia-response elements (HREs) in the promoter regions of its target genes. By blocking this crucial protein-protein interaction, this compound effectively abrogates the downstream signaling cascade driven by HIF-2α.

References

(Rac)-PT2399 as a HIF-2α Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor 2α (HIF-2α) is a key transcription factor implicated in the progression of various cancers, most notably clear cell renal cell carcinoma (ccRCC). In ccRCC, inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the stabilization and accumulation of HIF-2α, driving tumor growth, angiogenesis, and metastasis.[1] (Rac)-PT2399 is a potent and selective small-molecule inhibitor of HIF-2α, representing a promising therapeutic agent for the treatment of ccRCC and other HIF-2α-driven malignancies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to a ligandable pocket within the PAS-B domain of the HIF-2α subunit.[2] This binding event allosterically disrupts the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[2] The formation of the HIF-2α/ARNT heterodimer is essential for its transcriptional activity. By preventing this dimerization, this compound effectively blocks the transcription of HIF-2α target genes that are crucial for tumor progression, including those involved in angiogenesis (e.g., VEGF), cell proliferation, and metabolism.[3][4]

Preclinical Data

This compound has demonstrated significant preclinical activity in various models of ccRCC.

In Vitro Activity

This compound potently inhibits HIF-2α with a reported IC50 of 6 nM. The racemate, this compound, has a reported IC50 of 0.01 µM. In VHL-deficient ccRCC cell lines, such as 786-O, PT2399 effectively represses the expression of HIF-2α target genes. Furthermore, it has been shown to inhibit the anchorage-independent growth of 786-O cells in soft agar assays at concentrations ranging from 0.2 to 2 µM.

| Parameter | Value | Cell Line | Reference |

| IC50 (PT2399) | 6 nM | - | |

| IC50 (this compound) | 0.01 µM | - | |

| Soft Agar Growth Inhibition | 0.2–2 µM | 786-O |

In Vivo Efficacy

In preclinical mouse xenograft models of ccRCC, PT2399 has shown potent anti-tumor activity. Oral administration of PT2399 at a dose of 100 mg/kg every 12 hours resulted in tumor regression. Studies have indicated that PT2399 is more active than sunitinib, a standard-of-care tyrosine kinase inhibitor, and is also effective in sunitinib-resistant tumors. A study in CD-1 mice showed plasma concentrations of PT2399 after a single oral dose.

| Animal Model | PT2399 Dose | Outcome | Reference |

| ccRCC Xenograft | 100 mg/kg (oral, q12h) | Tumor regression | |

| Sunitinib-resistant ccRCC Xenograft | Not specified | Tumor growth inhibition |

Pharmacokinetic and pharmacodynamic data for this compound in preclinical models is still emerging. The table below summarizes general pharmacokinetic parameters that are typically evaluated for small molecule inhibitors in mice.

| Parameter | Description |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. |

| Tmax | Time at which the Cmax is observed. |

| AUC | Area under the curve, representing total drug exposure over time. |

| t1/2 | The time required for the concentration of the drug to be reduced by half. |

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

HIF-2α Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to quantify the disruption of the HIF-2α/ARNT protein-protein interaction by this compound.

Materials:

-

Recombinant human HIF-2α (PAS-B domain) tagged with a donor fluorophore (e.g., Lumi4-Tb cryptate).

-

Recombinant human ARNT (PAS-B domain) tagged with an acceptor fluorophore (e.g., d2 dye).

-

This compound.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

-

384-well low-volume black plates.

-

TR-FRET-compatible plate reader.

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the tagged HIF-2α and ARNT proteins to each well.

-

Add the this compound dilutions to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the ratio against the concentration of this compound to determine the IC50 value.

HIF-2α Reporter Gene Assay

This cell-based assay measures the inhibition of HIF-2α transcriptional activity.

Materials:

-

786-O ccRCC cells stably transfected with a hypoxia-responsive element (HRE)-driven luciferase reporter construct.

-

This compound.

-

Cell culture medium and supplements.

-

96-well white, clear-bottom plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the 786-O reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to cell viability (e.g., using a CellTiter-Glo assay).

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This protocol is used to demonstrate that this compound disrupts the interaction between endogenous HIF-2α and ARNT in cells.

Materials:

-

786-O cells.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody against HIF-2α or ARNT for immunoprecipitation.

-

Protein A/G agarose beads.

-

Primary antibodies against HIF-2α and ARNT for Western blotting.

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and Western blotting equipment.

-

Chemiluminescence detection reagent.

Procedure:

-

Treat 786-O cells with this compound or vehicle control.

-

Lyse the cells and pre-clear the lysates with protein A/G beads.

-

Incubate the lysates with the immunoprecipitating antibody overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against HIF-2α and ARNT, followed by HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a mouse model of ccRCC.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID).

-

786-O ccRCC cells.

-

This compound formulated for oral gavage.

-

Calipers for tumor measurement.

-

Anesthesia.

Procedure:

-

Subcutaneously inject 786-O cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 30-100 mg/kg) or vehicle control orally, twice daily.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, qPCR).

Pharmacodynamic Biomarker Analysis: Circulating Erythropoietin (EPO) ELISA

This assay measures the levels of circulating EPO, a HIF-2α target gene product, as a pharmacodynamic biomarker of this compound activity.

Materials:

-

Mouse serum or plasma samples from the in vivo study.

-

Mouse EPO ELISA kit.

-

Microplate reader capable of reading absorbance at 450 nm.

Procedure:

-

Collect blood samples from the mice at specified time points after this compound administration.

-

Prepare serum or plasma from the blood samples.

-

Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate solution to develop the color.

-

Stopping the reaction and reading the absorbance.

-

-

Calculate the concentration of EPO in the samples based on the standard curve.

Conclusion

This compound is a promising HIF-2α inhibitor with a well-defined mechanism of action and demonstrated preclinical efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other HIF-2α targeted therapies. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to identify predictive biomarkers for patient selection in clinical trials.

References

- 1. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On-Target Efficacy of a HIF2α Antagonist in Preclinical Kidney Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting HIF-2α in the Tumor Microenvironment: Redefining the Role of HIF-2α for Solid Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of HIF-2α Antagonists: A Deep Dive into (Rac)-PT2399 and its Precursors

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for (Rac)-PT2399, a potent and selective antagonist of the Hypoxia-Inducible Factor 2α (HIF-2α) transcription factor. Developed for researchers, scientists, and drug development professionals, this document details the key molecular interactions, quantitative biological data, and experimental methodologies that guided the optimization of this class of inhibitors. PT2399 emerged from a structure-based drug design program that identified small molecules capable of binding to an internal cavity within the PAS-B domain of HIF-2α, thereby disrupting its crucial heterodimerization with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This allosteric inhibition prevents the HIF-2α/ARNT complex from binding to DNA, ultimately blocking the transcription of genes responsible for tumor growth and proliferation, particularly in clear cell renal cell carcinoma (ccRCC).

Core Structure and Pharmacophore

The foundational scaffold of this inhibitor series is a substituted indane core linked via an ether to a fluorinated benzonitrile moiety. This compound is a specific analog from this series, characterized by a racemic mixture at the hydroxyl-bearing carbon of the indanol ring. The core pharmacophore elements essential for potent HIF-2α antagonism were identified as:

-

The Hydroxyl Group: A critical hydrogen bond donor that interacts with key residues within the HIF-2α PAS-B binding pocket.

-

The Indane Scaffold: Provides a rigid framework that positions the key interacting groups optimally within the cavity.

-

The Diaryl Ether Linkage: Connects the core scaffold to the solvent-exposed region.

-

The Fluorobenzonitrile Group: Occupies the solvent-exposed portion of the binding site, with the nitrile and fluorine atoms contributing to the overall binding affinity and physicochemical properties.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the lead structures, including the clinical candidate PT2385, provided a clear understanding of the SAR. The data reveals the impact of substitutions on the indane ring and the aromatic ether component on both biochemical binding affinity and cellular potency.

Biochemical and Cellular Activity of Key Analogs

The following table summarizes the biological activity of PT2399's predecessor, PT2385 (Compound 10i ), and related analogs. The primary biochemical assay used was a Scintillation Proximity Assay (SPA) measuring the displacement of a radiolabeled ligand from the HIF-2α PAS-B domain, reported as IC50. Cellular activity was assessed using a HIF-2α-driven, Hypoxia Response Element (HRE)-dependent luciferase reporter gene assay in 786-O ccRCC cells, reported as EC50[1][2].

| Compound | R¹ | R² | X | SPA IC50 (nM) | Luciferase EC50 (nM) |

| 9a | H | H | CH₂ | 110 | 1800 |

| 10f (this compound) | F | F (geminal) | CH₂ | Not explicitly separated, but part of optimized series | 6 |

| 10h | F | F (geminal) | CH₂ | 15 | 39 |

| 10i (PT2385) | F | F (geminal) | CH₂ | 14 | 27 |

| 10n | F | F (geminal) | CH₂ | 11 | 22 |

Note: Data is compiled from the discovery program of PT2385, a closely related analog to PT2399. PT2399 is reported to have a cellular EC50 of 6 nM.[1]

Key SAR Insights:

-

Indane Ring Fluorination: The introduction of geminal difluoro groups at the 2-position of the indane ring (e.g., 10i , 10h ) dramatically increased both binding affinity and cellular potency compared to the non-fluorinated analog (9a )[1]. This modification is believed to enhance binding by favorably altering the conformation of the critical hydroxyl group and reducing the desolvation penalty upon entering the binding pocket[1].

-

Sulfone Moiety: A methylsulfonyl group at the 7-position of the indane ring was found to be optimal for activity.

-

Benzonitrile Substitution: A 3-oxy-5-fluorobenzonitrile configuration was determined to be a key component for potent inhibition.

Signaling Pathway and Mechanism of Action

PT2399 functions by disrupting the HIF-2α signaling cascade, which is aberrantly activated in VHL-deficient cancers like ccRCC. Under normal oxygen conditions (normoxia), the von Hippel-Lindau protein (pVHL) targets HIF-2α for degradation. In VHL-deficient cells, HIF-2α accumulates, translocates to the nucleus, and dimerizes with ARNT. This complex then activates the transcription of target genes that drive tumorigenesis. PT2399 binds to a pocket in the HIF-2α subunit, inducing a conformational change that prevents its dimerization with ARNT, thereby halting the entire downstream signaling cascade.

Experimental Protocols

Detailed methodologies for the key assays are provided below, based on the protocols employed during the discovery of this inhibitor class.

HIF-2α/ARNT Scintillation Proximity Assay (SPA)

This biochemical assay quantifies the binding affinity of inhibitors to the HIF-2α PAS-B domain by measuring the displacement of a radiolabeled tracer.

Detailed Protocol:

-

Protein and Tracer Preparation: Biotinylated human HIF-2α PAS-B domain (residues 87-350) and a tritium-labeled ([³H]) tracer compound are diluted in assay buffer (50 mM Bis-Tris propane pH 7.0, 200 mM NaCl, 1 mM DTT, 0.01% BSA, and 0.01% Tween-20).

-

Compound Addition: Test compounds are serially diluted in DMSO and added to a 384-well assay plate.

-

Incubation: The HIF-2α protein and [³H]-tracer are added to the wells containing the test compounds and incubated to allow for binding equilibrium.

-

Bead Addition: Streptavidin-coated PVT SPA beads are added to each well. The plate is then incubated to allow the biotinylated HIF-2α to bind to the beads.

-

Detection: The plate is read on a scintillation counter (e.g., MicroBeta). When the [³H]-tracer is bound to the HIF-2α/bead complex, it is in close enough proximity to excite the scintillant in the bead, producing a light signal.

-

Analysis: An inhibitor that binds to HIF-2α will displace the [³H]-tracer, leading to a decrease in the scintillation signal. The concentration at which the inhibitor causes 50% reduction in signal is determined as the IC50 value.

HRE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit HIF-2α-mediated transcription in a relevant cancer cell line.

Detailed Protocol:

-

Cell Culture: 786-O cells, a human VHL-deficient renal cell carcinoma line, are stably transfected with a reporter construct containing multiple copies of the Hypoxia Response Element (HRE) driving the expression of the firefly luciferase gene.

-

Plating: The engineered 786-O-HRE-luciferase cells are seeded into 384-well plates in appropriate culture medium and allowed to adhere overnight.

-

Compound Treatment: Test compounds are serially diluted and added to the cells. The plates are then incubated for a specified period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Lysis and Reagent Addition: After incubation, the cells are lysed, and a luciferase assay reagent (e.g., ONE-Glo) is added. This reagent contains the substrate (luciferin) required for the enzymatic reaction.

-

Detection: The resulting luminescence, which is directly proportional to the activity of the HIF-2α transcription factor, is measured using a luminometer.

-

Analysis: The reduction in luminescence in the presence of the inhibitor is used to calculate the EC50 value, representing the concentration at which the compound inhibits HIF-2α transcriptional activity by 50%.

Conclusion

The development of this compound and its analogs represents a landmark achievement in targeting a transcription factor previously considered "undruggable." The detailed structure-activity relationship studies, guided by a structure-based design approach and robust biochemical and cellular assays, successfully identified key chemical features required for potent and selective inhibition of the HIF-2α/ARNT protein-protein interaction. The insights gained from this program, particularly the impact of strategic fluorination on the indane core, have paved the way for a new class of targeted therapies for clear cell renal cell carcinoma and other HIF-2α-driven diseases.

References

- 1. Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

The Efficacy of Stereospecificity: A Technical Guide to the HIF-2α Inhibitor PT2399

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the inhibition of Hypoxia-Inducible Factor 2α (HIF-2α) has emerged as a pivotal strategy, particularly for the treatment of clear cell renal cell carcinoma (ccRCC). PT2399 is a potent and selective small-molecule inhibitor of HIF-2α. This technical guide provides an in-depth analysis of PT2399, focusing on its mechanism of action, biochemical and cellular activity, and the inherent importance of its stereochemistry in achieving therapeutic efficacy. While often referred to in the broader context of HIF-2α inhibition, it is crucial to understand that the biological activity of this class of molecules is highly dependent on their specific three-dimensional structure. This document will delve into the specifics of PT2399, and through comparison with its close analog, PT2385, will highlight the stereospecific nature of HIF-2α antagonism.

The Critical Role of Stereochemistry: PT2399 and PT2385

Initial investigations into this class of HIF-2α inhibitors led to the development of PT2385, which was identified as the (S)-enantiomer of its chemical series. The chemical name for PT2385 is (S)-3-((2,2-difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile.[1] Further optimization of this lead compound resulted in PT2399. According to its entry in PubChem, PT2399 is 3-[[(1S)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile, indicating it is also a single enantiomer.[2] The development of these compounds as single enantiomers underscores a fundamental principle in pharmacology: the biological activity of a chiral molecule often resides in only one of its enantiomers.[3] The other enantiomer, or distomer, may be inactive or even contribute to off-target effects and toxicity. Therefore, the discussion of PT2399 is inherently a discussion of a specific, chirally pure molecule, not a racemic mixture.

Data Presentation

The following tables summarize the available quantitative data for PT2399 and its analog PT2385, illustrating their potency and selectivity as HIF-2α inhibitors.

Table 1: In Vitro Potency of HIF-2α Inhibitors

| Compound | Assay | Target | IC50 / EC50 | Reference |

| PT2399 | Biochemical Assay | HIF-2α PAS B domain | 6 nM | |

| PT2385 | Luciferase Reporter Assay | HIF-2α | 27 nM |

Table 2: Pharmacokinetic Properties of PT2385 (as a proxy for PT2399)

| Species | Administration | Bioavailability (%) | Half-life (t½) (h) | Clearance | Reference |

| Mouse | Oral | 110 | 3.3 | Low to medium | |

| Rat | Oral (10 mg/kg) | 40 | 3.3 | - | |

| Dog | Oral | 87 | 11 | - |

Mechanism of Action: Allosteric Inhibition of HIF-2α

PT2399 exerts its therapeutic effect by directly binding to the PAS-B domain of the HIF-2α protein. This binding is allosteric, meaning it occurs at a site distinct from the protein's active site for dimerization with its partner, ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), also known as HIF-1β. The binding of PT2399 to this internal cavity within the PAS-B domain induces a conformational change in HIF-2α, which prevents its heterodimerization with ARNT. The formation of the HIF-2α/ARNT heterodimer is a prerequisite for its translocation to the nucleus, binding to Hypoxia Response Elements (HREs) in the DNA, and subsequent transcription of target genes that promote tumor growth, angiogenesis, and cell proliferation. By disrupting this dimerization, PT2399 effectively blocks the entire downstream signaling cascade.

Caption: HIF-2α signaling pathway and the inhibitory action of PT2399.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for HIF-2α/ARNT Dimerization

This assay is used to quantitatively measure the inhibitory effect of compounds on the protein-protein interaction between HIF-2α and ARNT.

Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. One of the binding partners (e.g., His-tagged HIF-2α) is labeled with a donor (e.g., a terbium cryptate-labeled anti-His antibody), and the other partner (e.g., ARNT) is labeled with an acceptor (e.g., d2). When the proteins dimerize, the donor and acceptor are brought close enough for FRET to occur upon excitation of the donor. An inhibitor that disrupts this dimerization will lead to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation:

-

Purified, recombinant His-tagged HIF-2α PAS-B domain and ARNT PAS-B domain proteins are used.

-

A terbium (Tb) cryptate-labeled anti-His antibody serves as the donor.

-

An appropriate acceptor fluorophore (e.g., d2) is conjugated to the ARNT protein.

-

Assay buffer: Typically a HEPES-based buffer (e.g., 10 mM HEPES, pH 7.4) with appropriate salts and detergents.

-

-

Assay Procedure:

-

The HIF-2α protein and the Tb-anti-His antibody are pre-incubated to allow for complex formation.

-

Serial dilutions of the test compound (e.g., PT2399) are added to the wells of a microplate.

-

The HIF-2α/antibody complex is then added to the wells containing the compound.

-

Finally, the acceptor-labeled ARNT protein is added to initiate the dimerization reaction.

-

The plate is incubated to allow the reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

The fluorescence is read on a plate reader capable of time-resolved fluorescence detection, measuring emission at two wavelengths (one for the donor and one for the acceptor).

-

The ratio of the acceptor signal to the donor signal is calculated to normalize for variations in reagent concentrations.

-

The data are then plotted as the FRET ratio versus the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

-

Caption: Workflow for a TR-FRET assay to measure HIF-2α/ARNT inhibition.

In Vivo Efficacy in a Clear Cell Renal Cell Carcinoma (ccRCC) Xenograft Model

This protocol describes the evaluation of the antitumor activity of PT2399 in a mouse model of human ccRCC.

Methodology:

-

Cell Culture and Animal Model:

-

A human ccRCC cell line with a VHL mutation, such as 786-O or A498, is used.

-

Cells are cultured under standard conditions.

-

Immunodeficient mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells.

-

-

Tumor Implantation:

-

A suspension of ccRCC cells is injected subcutaneously or orthotopically (into the kidney) of the mice.

-

Tumors are allowed to grow to a palpable size.

-

-

Treatment:

-

Mice are randomized into treatment and control groups.

-

PT2399 is formulated for oral administration (e.g., in a suitable vehicle).

-

The treatment group receives PT2399 at a predetermined dose and schedule (e.g., daily or twice daily).

-

The control group receives the vehicle only.

-

-

Monitoring and Endpoint:

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Animal body weight and general health are monitored.

-

The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

-

-

Data Analysis:

-

Tumor growth curves are plotted for each group.

-

Statistical analysis is performed to compare the tumor growth between the treated and control groups.

-

At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

-

Caption: Workflow for assessing the in vivo efficacy of PT2399.

Conclusion

PT2399 is a highly potent and selective inhibitor of HIF-2α that operates through a stereospecific, allosteric mechanism to disrupt the crucial HIF-2α/ARNT heterodimerization. The development of PT2399 and its analogs as single enantiomers highlights the critical importance of stereochemistry in modern drug design to maximize on-target activity and minimize potential off-target effects. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working on HIF-2α-targeted therapies. The continued investigation into this class of compounds holds significant promise for the treatment of ccRCC and other HIF-2α-driven malignancies.

References

(Rac)-PT2399 in Clear Cell Renal Cell Carcinoma (ccRCC): A Technical Guide to a First-in-Class HIF-2α Antagonist

Abstract Clear cell renal cell carcinoma (ccRCC), the most prevalent subtype of kidney cancer, is fundamentally characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene.[1][2][3][4][5] This genetic event leads to the stabilization and accumulation of Hypoxia-Inducible Factor-2α (HIF-2α), a key transcription factor that drives tumorigenesis by promoting angiogenesis, cell proliferation, and metabolic reprogramming. For years, transcription factors like HIF-2α were considered "undruggable." However, structure-based drug design has led to the development of first-in-class, orally available small-molecule inhibitors that directly target HIF-2α. (Rac)-PT2399 is a potent and selective antagonist that binds to the HIF-2α subunit, preventing its crucial dimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This guide provides a detailed overview of the mechanism of action, preclinical efficacy, and experimental protocols related to PT2399, offering valuable insights for researchers and drug development professionals in oncology.

The VHL-HIF-2α Axis: The Central Driver of ccRCC

In the majority of ccRCC cases (80-90%), the VHL gene is inactivated, serving as the foundational event in carcinogenesis. The protein product, pVHL, is a critical component of an E3 ubiquitin ligase complex that targets the alpha subunits of HIFs (HIF-1α and HIF-2α) for proteasomal degradation under normal oxygen conditions (normoxia).

When pVHL function is lost, HIF-2α is no longer degraded and accumulates within the cell, even in the presence of oxygen, creating a "pseudohypoxic" state. HIF-2α then translocates to the nucleus and forms a heterodimer with its partner protein, ARNT. This active HIF-2 complex binds to Hypoxia Response Elements (HREs) in the promoter regions of numerous target genes. While both HIF-1α and HIF-2α are regulated by pVHL, HIF-2α is established as the primary oncogenic driver in ccRCC, whereas HIF-1α may even act as a tumor suppressor. The resulting transcriptional upregulation of genes like VEGF, PDGFB, CCND1 (Cyclin D1), and SLC2A1 (GLUT1) promotes angiogenesis, tumor growth, proliferation, and metabolic adaptation.

This compound: Mechanism of Action

PT2399 is a first-in-class, orally bioavailable small molecule developed through a structure-based design approach to specifically target HIF-2α. It functions as a potent and selective antagonist by binding directly to a large hydrophobic internal cavity within the Per-ARNT-Sim (PAS) B domain of the HIF-2α protein. This binding event induces a conformational change that allosterically disrupts the heterodimerization interface between HIF-2α and its partner, ARNT. By preventing the formation of the active HIF-2α/ARNT transcription complex, PT2399 effectively blocks the downstream transcription of HIF-2 target genes, thereby inhibiting tumor growth, proliferation, and angiogenesis. Its high selectivity means it does not affect the activity of the related HIF-1α transcription factor.

Preclinical Efficacy of this compound

The antitumor activity of PT2399 has been extensively evaluated in a variety of preclinical ccRCC models, demonstrating potent on-target efficacy.

In Vitro Activity

PT2399 is a highly potent inhibitor of HIF-2α with a low nanomolar IC50. In VHL-deficient ccRCC cell lines such as 786-O, PT2399 effectively inhibits anchorage-independent growth, a key characteristic of transformed cells, at sub-micromolar concentrations. It specifically represses HIF-2 target genes without affecting HIF-1α-specific targets. It is important to note that at high concentrations (e.g., 20 μM), PT2399 can cause off-target toxicity, inhibiting the proliferation of cells that do not express HIF-2α.

| Parameter | Cell Line | Value | Reference |

| IC50 (HIF-2α Antagonism) | N/A | 6 nM | |

| Soft Agar Growth Inhibition | 786-O | 0.2–2 µM | |

| Off-Target Toxicity | HIF-2α −/− 786-O | ~20 µM |

Table 1. Summary of In Vitro Activity of PT2399.

In Vivo Antitumor Activity

In vivo studies using ccRCC xenograft and patient-derived xenograft (PDX) models have shown that oral administration of PT2399 leads to significant tumor regression. In a study evaluating 18 different VHL-mutant ccRCC PDX lines, PT2399 suppressed tumorigenesis in 56% of them. Notably, PT2399 demonstrated greater activity and better tolerability than the multi-targeted tyrosine kinase inhibitor sunitinib, which is a standard of care for ccRCC. It was also shown to be effective in sunitinib-resistant tumors.

| Model Type | Treatment | Dosage | Outcome | Reference |

| ccRCC Xenografts | PT2399 | 100 mg/kg, PO, BID | Tumor regression; Increased fibrosis | |

| Sunitinib-Resistant Xenografts | PT2399 | 100 mg/kg, PO, BID | Tumor growth inhibition | |

| Patient-Derived Xenografts (PDX) | PT2399 | N/A | Tumor suppression in 10 of 18 lines | |

| PDX Comparison | PT2399 vs. Sunitinib | N/A | PT2399 showed greater activity and was better tolerated |

Table 2. Summary of In Vivo Antitumor Efficacy of PT2399 in ccRCC Models.

Pharmacodynamic Biomarkers

The on-target activity of PT2399 in vivo can be monitored by measuring the expression of HIF-2 target genes. A key pharmacodynamic marker is circulating erythropoietin (EPO), a hormone regulated by HIF-2. Treatment with PT2399 has been shown to suppress circulating EPO levels, providing evidence of systemic target engagement. This suggests that EPO could serve as a non-invasive biomarker to monitor drug activity in clinical settings.

Clinical Relevance: The PT2385 Phase I Trial

PT2385, a close analog of PT2399, was the first HIF-2α inhibitor to be evaluated in a clinical trial, validating this therapeutic approach in patients. A Phase I study in patients with heavily pretreated, advanced or metastatic ccRCC demonstrated that PT2385 has a favorable safety profile and is clinically active. These findings provided the first human validation of direct HIF-2α antagonism as a viable and effective treatment strategy for ccRCC.

| Parameter | Value (N=51) | Reference |

| Prior Therapies (Median) | 4 (range 1-7) | |

| Objective Response Rate (ORR) | 14% | |

| Complete Response (CR) | 2% (1 patient) | |

| Partial Response (PR) | 12% (6 patients) | |

| Stable Disease (SD) | 52% (26 patients) | |

| Disease Control (CR+PR+SD) | 66% | |

| Patients on Study ≥ 1 Year | 13 patients (25%) | |

| Most Common Adverse Events | Anemia, Peripheral Edema, Fatigue |

Table 3. Summary of Phase I Clinical Trial Data for PT2385 in Advanced ccRCC.

Mechanisms of Resistance

Despite the promise of HIF-2α inhibition, both intrinsic and acquired resistance have been observed in preclinical models. Understanding these mechanisms is critical for developing second-generation inhibitors and combination strategies.

-

Intrinsic Resistance: Some VHL-mutant ccRCCs are inherently resistant to PT2399. Studies suggest this may be linked to lower baseline levels of HIF-2α or the status of other tumor suppressor genes like TP53. Sensitive tumors tend to have higher HIF-2α levels and a distinct HIF-2-dependent gene expression signature.

-

Acquired Resistance: Prolonged treatment with PT2399 can lead to acquired resistance. This has been attributed to specific point mutations in the drug's target proteins:

-

HIF-2α Mutation: A mutation within the PAS-B binding pocket (e.g., G323E) can occlude the cavity, preventing PT2399 from binding.

-

ARNT Mutation: A "second site suppressor" mutation in the dimerization partner ARNT (e.g., F446L) can strengthen the HIF-2α/ARNT interaction, preserving the dimer even in the presence of the inhibitor.

-

Key Experimental Protocols

Detailed methodologies are essential for the replication and extension of findings. Below are representative protocols for evaluating HIF-2α inhibitors.

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth capacity of cancer cells, a hallmark of tumorigenicity.

-

Preparation: Prepare a base layer of 0.6% agar in a 6-well plate by mixing 2x growth medium with 1.2% molten agar and allowing it to solidify.

-

Cell Suspension: Harvest ccRCC cells (e.g., 786-O) and resuspend them in 2x growth medium.

-

Top Layer: Mix the cell suspension with 0.8% molten agar to create a final concentration of 0.4% agar and 5,000 cells per well. Add PT2399 or vehicle (DMSO) to the desired final concentration (e.g., 0.2 µM, 2 µM).

-

Plating: Gently layer the cell/agar/drug mixture on top of the solidified base layer.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days. Add a small amount of growth medium containing the respective drug concentration to the top of the agar every 3-4 days to prevent drying.

-

Analysis: After incubation, stain the colonies with a 0.005% crystal violet solution. Count the number of colonies larger than a predefined diameter using a microscope or imaging software.

ccRCC Patient-Derived Xenograft (PDX) Efficacy Study

PDX models more closely mimic human tumor biology and are crucial for evaluating therapeutic efficacy.

-

Model Establishment: Surgically implant fresh tumor fragments from a ccRCC patient subcutaneously into immunocompromised mice (e.g., NOD/SCID).

-

Tumor Expansion: Allow tumors to grow. Once they reach a volume of ~1,500 mm³, passage the tumor fragments into a new cohort of mice for the efficacy study.

-

Randomization: When tumors in the study cohort reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Sunitinib, PT2399).

-

Treatment Administration: Administer PT2399 orally via gavage at a specified dose (e.g., 100 mg/kg) twice daily. Administer other treatments according to their established protocols.

-

Monitoring: Measure tumor volume with calipers twice weekly and monitor mouse body weight as an indicator of toxicity.

-

Endpoint and Analysis: Continue treatment for a defined period (e.g., 28 days) or until tumors reach a predetermined endpoint volume. At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for HIF-2α, qPCR for target genes) and histological evaluation.

Co-Immunoprecipitation for HIF-2α/ARNT Dimerization

This technique is used to verify that the drug disrupts the interaction between HIF-2α and ARNT.

-

Cell Treatment: Culture ccRCC cells (e.g., 786-O) and treat with PT2399 or vehicle (DMSO) for a specified time (e.g., 4-6 hours).

-

Nuclear Extract Preparation: Harvest the cells and prepare nuclear extracts using a commercial kit or standard biochemical fractionation protocols.

-

Immunoprecipitation (IP): Incubate the nuclear extracts with an anti-ARNT antibody overnight at 4°C with gentle rotation. Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with a cold lysis buffer to remove non-specific binding proteins.

-

Elution and Denaturation: Elute the bound proteins from the beads and denature them by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against HIF-2α. The amount of HIF-2α detected in the ARNT immunoprecipitate will be inversely proportional to the efficacy of PT2399 in disrupting the dimer.

Conclusion and Future Directions

This compound and its analogs have unequivocally validated HIF-2α as a druggable and critical therapeutic target in clear cell renal cell carcinoma. By directly inhibiting the core driver of the disease, these molecules offer a highly targeted and effective treatment strategy, with demonstrated preclinical superiority over existing standards of care like sunitinib.

The journey from the "undruggable" HIF-2α to clinically active inhibitors highlights the power of structure-based drug design. However, the emergence of resistance underscores the need for continued innovation. Future research should focus on:

-

Predictive Biomarkers: Identifying robust biomarkers, such as baseline HIF-2α expression levels or TP53 mutation status, is crucial to select patients most likely to respond to therapy.

-

Combination Therapies: Exploring combinations of HIF-2α inhibitors with other agents, such as immune checkpoint inhibitors or other targeted therapies, may overcome resistance and enhance efficacy.

-

Next-Generation Inhibitors: The development of second-generation inhibitors, such as Belzutifan (MK-6482), which has now received FDA approval, is essential to address acquired resistance mutations and improve upon the foundation laid by first-in-class molecules like PT2399.

References

- 1. Targeting renal cell carcinoma with a HIF-2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Renal Cell Carcinoma with a HIF-2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting HIF-2 α in clear cell renal cell carcinoma: A promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Renal Cell Carcinoma with a HIF-2 antagonist [en-cancer.fr]

- 5. bioinformatics.nygenome.org [bioinformatics.nygenome.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Role of HIF-2α in ccRCC Pathogenesis

This technical guide provides a comprehensive overview of the critical role of Hypoxia-Inducible Factor 2-alpha (HIF-2α) in the pathogenesis of clear cell renal cell carcinoma (ccRCC). It details the underlying molecular mechanisms, key signaling pathways, and the therapeutic strategies developed to target this critical oncogenic driver.

Executive Summary

Clear cell renal cell carcinoma, the most common subtype of kidney cancer, is fundamentally characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene.[1][2][3] This genetic alteration leads to the stabilization and accumulation of Hypoxia-Inducible Factors (HIFs), primarily HIF-2α, creating a "pseudohypoxic" state where the cell behaves as if it were deprived of oxygen, even under normal oxygen conditions.[4][5] Extensive research has established that HIF-2α, rather than its counterpart HIF-1α, is the principal oncogenic driver in ccRCC. It orchestrates a transcriptional program that promotes angiogenesis, cell proliferation, metabolic reprogramming, and metastasis. The central role of HIF-2α has made it a highly attractive therapeutic target, leading to the development of first-in-class inhibitors that have shown significant clinical efficacy.

The VHL/HIF-2α Axis: A Central Oncogenic Pathway

Under normal physiological (normoxic) conditions, the VHL protein (pVHL) is a key component of an E3 ubiquitin ligase complex. This complex recognizes the alpha subunits of HIFs (HIF-1α and HIF-2α) after they have been hydroxylated on specific proline residues by prolyl hydroxylases (PHDs). This recognition leads to the ubiquitination and subsequent proteasomal degradation of HIF-α subunits, keeping their levels low.

In the vast majority of ccRCC cases (approximately 90%), the VHL gene is inactivated through mutation, deletion, or hypermethylation. The resulting loss of functional pVHL disrupts the degradation machinery for HIF-α subunits. Consequently, HIF-2α accumulates in the cell, translocates to the nucleus, and forms a heterodimer with its partner, HIF-1β (also known as ARNT). This active HIF-2α/HIF-1β complex binds to Hypoxia Response Elements (HREs) in the promoter regions of a multitude of target genes, driving the ccRCC phenotype. While HIF-1α is also stabilized, it is often considered a tumor suppressor in the context of ccRCC and its expression is frequently lost through chromosomal deletions.

Downstream Targets and Pathogenic Functions of HIF-2α

HIF-2α drives ccRCC progression by upregulating a specific set of genes that promote key aspects of tumorigenesis.

| Gene Target | Function in ccRCC Pathogenesis |

| VEGF (Vascular Endothelial Growth Factor) | Promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival. |

| CCND1 (Cyclin D1) | A key regulator of the cell cycle, promoting cell proliferation and tumor growth. |

| c-Myc | A proto-oncogene that enhances cell proliferation and metabolism. |

| TGF-α (Transforming Growth Factor-alpha) | Stimulates cell growth and proliferation. |

| GLUT1 (SLC2A1) | Increases glucose uptake, reprogramming tumor cell metabolism to support rapid growth. |

| MET | A receptor tyrosine kinase involved in tumor invasion and metastasis. |

| CXCR4 | A chemokine receptor implicated in cell migration, invasion, and metastasis. |

| PDGF-β (Platelet-Derived Growth Factor-beta) | Contributes to angiogenesis and cell growth. |

| NUDT1 | Reduces oxidative stress, allowing tumor cells to survive and proliferate. |

Therapeutic Intervention: Targeting the HIF-2α Pathway

The central and indispensable role of HIF-2α in ccRCC made it a prime candidate for targeted therapy. Small molecule inhibitors have been developed that specifically target a large internal cavity within the HIF-2α protein, preventing it from forming the functional heterodimer with HIF-1β. This direct inhibition blocks the entire downstream transcriptional cascade driven by HIF-2α.

Belzutifan (MK-6482) is the first-in-class HIF-2α inhibitor to receive FDA approval for certain VHL-associated tumors, including ccRCC. Other inhibitors, such as PT2385 and PT2399, have also been evaluated in clinical trials.

Quantitative Data from Clinical Trials

The development of HIF-2α inhibitors has been supported by promising data from numerous clinical trials.

| Trial Identifier | Inhibitor | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Findings & Adverse Events |

| LITESPARK-001 (Phase I/II) (NCT02974738) | Belzutifan (MK-6482) | 55 heavily pretreated advanced ccRCC patients | 25% | 14.5 months | Showed promising single-agent activity. Common adverse events were anemia (76%) and fatigue (71%). |

| LITESPARK-004 (Phase II) (NCT03401788) | Belzutifan | 61 patients with VHL disease-associated RCC | 49% | Not Reached | Led to FDA approval for VHL-associated RCC. Durable responses observed. |

| Phase I Trial (NCT02293980) | PT2385 | 51 pretreated advanced ccRCC patients | 12% (1 CR, 3 PRs) | Not specified | Well-tolerated with no dose-limiting toxicities. Most common AEs: anemia, fatigue. |

| LITESPARK-003 (Phase II) (NCT03634540) | Belzutifan + Cabozantinib | 52 previously treated ccRCC patients (Cohort 2) | 31% | 18.6 months (median duration of response) | Demonstrates potential for combination therapies to enhance efficacy. |

Key Experimental Protocols

Investigating the VHL/HIF-2α axis requires specific molecular and cellular biology techniques.

Immunohistochemistry (IHC) for HIF-2α Protein Expression

This protocol is used to visualize and quantify HIF-2α protein levels within tumor tissue sections.

-

Tissue Preparation: Formalin-fix and paraffin-embed (FFPE) ccRCC tumor and adjacent normal tissue. Cut 4-5 µm sections onto charged slides.

-

Deparaffinization and Rehydration: Xylene and graded ethanol series.

-

Antigen Retrieval: Heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) for 20 minutes at 95-100°C.

-

Blocking: Incubate with 3% hydrogen peroxide to block endogenous peroxidases, followed by a protein block (e.g., goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with a validated primary antibody against HIF-2α (e.g., rabbit polyclonal) overnight at 4°C.

-

Secondary Antibody Incubation: Apply a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody.

-

Detection: Use a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen.

-

Counterstaining & Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

-

Analysis: Score slides based on the intensity and percentage of nuclear staining in tumor cells.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol measures the mRNA levels of HIF-2α target genes (e.g., VEGFA, CCND1) to assess the functional activity of the pathway.

-

RNA Extraction: Isolate total RNA from ccRCC cell lines or snap-frozen tumor tissue using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity via spectrophotometry.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction Setup: Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., VEGFA), a reference gene (ACTB, GAPDH), and a SYBR Green or TaqMan-based qPCR master mix.

-

Thermocycling: Perform the qPCR reaction in a real-time PCR machine. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the reference gene.

Conclusion and Future Directions

The elucidation of the VHL/HIF-2α axis has revolutionized the understanding and treatment of clear cell renal cell carcinoma. HIF-2α is unequivocally the dominant oncogenic driver in this disease, and its direct inhibition represents a major therapeutic breakthrough. Future research will likely focus on several key areas:

-

Mechanisms of Resistance: Understanding how tumors develop resistance to HIF-2α inhibitors is crucial for developing next-generation drugs and rational combination strategies.

-

Combination Therapies: Clinical trials are underway to evaluate the efficacy of HIF-2α inhibitors in combination with immunotherapy (immune checkpoint inhibitors) and other targeted agents like tyrosine kinase inhibitors (TKIs).

-

Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to HIF-2α inhibition will be essential for personalizing treatment.

-

Broader Applications: The role of HIF-2α is being explored in other cancer types, potentially expanding the application of these targeted therapies.

References

- 1. Targeting HIF-2 α in clear cell renal cell carcinoma: A promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The VHL/HIF Axis in Clear Cell Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia-Inducible Factor-2α as a Novel Target in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. jkcvhl.com [jkcvhl.com]

(Rac)-PT2399: A Technical Guide to a First-in-Class HIF-2α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-PT2399, a potent and selective small-molecule inhibitor of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. It is intended to serve as a comprehensive resource, detailing the compound's stereochemistry, mechanism of action, and preclinical efficacy. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and workflows.

Understanding the "(Rac)" Designation

The prefix "(Rac)" in this compound denotes a racemic mixture . A racemic mixture consists of equal amounts of two enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. While PT2399 has been extensively studied for its therapeutic potential, it is crucial to understand its stereochemical nature.

Chemical vendors explicitly list "this compound" as the racemate of PT2399, indicating it is a 1:1 mixture of its stereoisomers[1]. Further investigation into the development of HIF-2α inhibitors has led to the identification of a specific enantiomer as the clinical candidate. The IUPAC name for what is understood to be the more active enantiomer is (S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile[2][3]. This suggests that while preclinical studies may have utilized the racemic mixture, further development has focused on isolating the more potent S-enantiomer.

Mechanism of Action

PT2399 is a first-in-class, orally available small molecule that selectively targets HIF-2α[4]. Its mechanism of action involves directly binding to a pocket within the PAS-B domain of the HIF-2α protein[2]. This binding event allosterically prevents the heterodimerization of HIF-2α with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. The formation of the HIF-2α/ARNT complex is a prerequisite for its translocation to the nucleus, binding to Hypoxia-Response Elements (HREs) on DNA, and subsequent activation of target gene transcription. By disrupting this critical protein-protein interaction, PT2399 effectively inhibits the entire downstream signaling cascade driven by HIF-2α.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of PT2399.

Table 1: In Vitro Activity of PT2399

| Parameter | Value | Cell Line / Assay Conditions | Reference |

| IC50 (HIF-2α Inhibition) | 6 nM | Biochemical assay measuring direct binding to HIF-2α PAS B domain. | |

| IC50 (this compound) | 10 nM (0.01 µM) | Not specified, presumed HIF-2α inhibition assay. | |

| Inhibition of Soft Agar Growth | 0.2–2 µM | 786-O clear cell renal cell carcinoma (ccRCC) cells over 21 days. | |

| Off-target Toxicity | >20 µM | Observed in HIF-2α knockout 786-O cells and other cancer cell lines with undetectable HIF-2α. |

Table 2: In Vivo Efficacy of PT2399 in Xenograft Models

| Animal Model | Treatment Regimen | Outcome | Reference |

| 786-O Orthotopic ccRCC Xenograft | 30 mg/kg, oral gavage | Tumor stasis or regression. | |

| A498 Orthotopic ccRCC Xenograft | Not specified | Tumor inhibition. | |

| UMRC-2 and 769-P Orthotopic ccRCC Xenografts | 30 mg/kg, oral gavage | No tumor suppression. | |

| Patient-Derived Xenograft (PDX) of ccRCC | Not specified | Tumor inhibition. | |

| 786-O Metastatic ccRCC Xenograft (Lung) | Not specified | Marked tumor regression and prolonged survival. | |

| RCC Bearing Mice | 100 mg/kg, oral gavage, every 12 hours | Greater tumor growth inhibition than Sunitinib; active in Sunitinib-resistant tumors. |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of PT2399.

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

-

Cell Preparation: 786-O ccRCC cells are cultured under standard conditions.

-

Base Agar Layer: A layer of 0.5-0.6% agar in culture medium is prepared in 6-well plates and allowed to solidify.

-

Cell Agar Layer: Cells are trypsinized, counted, and resuspended in culture medium containing 0.3-0.4% agar at a density of approximately 5,000-10,000 cells per well. This suspension is layered on top of the base agar.

-

Treatment: PT2399, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations (e.g., 0.2 µM to 2 µM). A vehicle control (DMSO) is also included.

-

Incubation: Plates are incubated at 37°C in a humidified incubator with 5% CO2 for 14-21 days. Fresh medium containing the respective treatments is added every 3-4 days.

-

Quantification: Colonies are stained with crystal violet and counted using a microscope. The number and size of colonies in the treated wells are compared to the vehicle control.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of PT2399 in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: For subcutaneous models, a suspension of ccRCC cells (e.g., 786-O) is injected into the flank of the mice. For orthotopic models, cells are surgically implanted into the kidney. For patient-derived xenograft (PDX) models, tumor fragments from a patient are implanted.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: PT2399 is administered orally via gavage at a specified dose and schedule (e.g., 30 mg/kg or 100 mg/kg daily or twice daily). The vehicle control group receives the same volume of the drug vehicle.

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).

Co-Immunoprecipitation for HIF-2α/ARNT Interaction

This technique is used to assess the disruption of the HIF-2α and ARNT protein complex by PT2399.

-

Cell Lysis: ccRCC cells treated with PT2399 or vehicle control are lysed in a buffer that preserves protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for one of the target proteins (e.g., anti-ARNT). The antibody-protein complexes are then captured using protein A/G-conjugated beads.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein in the complex (e.g., anti-HIF-2α). The presence or absence of a band for HIF-2α in the ARNT immunoprecipitate indicates the effect of PT2399 on the complex formation.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow related to this compound.

Caption: HIF-2α Signaling Pathway under Normoxic Conditions.

Caption: HIF-2α Signaling under Hypoxia and the Inhibitory Action of this compound.

Caption: General Experimental Workflow for the Preclinical Evaluation of this compound.

References

Enantiomeric Composition of (Rac)-PT2399: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-PT2399 is a potent and selective small-molecule inhibitor of the hypoxia-inducible factor 2α (HIF-2α), a key transcription factor implicated in the pathogenesis of clear cell renal cell carcinoma (ccRCC) and other malignancies. As a racemic mixture, this compound is composed of two enantiomers, the (S)- and (R)-forms. This technical guide provides a comprehensive overview of the enantiomeric composition of this compound, including the presumed differential activity of its enantiomers, detailed experimental protocols for their chiral separation, and a summary of its mechanism of action.

Introduction to this compound and its Enantiomers

This compound, chemically named 3-({[1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl]oxy})-5-fluorobenzonitrile, is a synthetic compound that has demonstrated significant preclinical activity in disrupting the HIF-2α signaling pathway. It is supplied as a racemate, meaning it consists of an equimolar mixture of its (S)- and (R)-enantiomers.

While direct comparative studies on the individual enantiomers of PT2399 are not extensively published, research on closely related analogs, such as PT2385, strongly indicates that the biological activity resides predominantly in the (S)-enantiomer. In the case of PT2385, the (S)-enantiomer was identified as the eutomer, possessing significantly greater potency in inhibiting HIF-2α. Given the structural similarity and shared mechanism of action, it is highly probable that (S)-PT2399 is the pharmacologically active enantiomer responsible for the observed anti-tumor effects of the racemic mixture.

Mechanism of Action: HIF-2α Signaling Pathway

Under normoxic conditions, the HIF-2α protein is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, or in cancers with VHL inactivation like ccRCC, HIF-2α is stabilized and translocates to the nucleus. There, it forms a heterodimer with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β. This HIF-2α/ARNT complex then binds to hypoxia response elements (HREs) in the promoter regions of target genes, driving the transcription of proteins involved in tumor growth, proliferation, and angiogenesis.

This compound, and presumably its active (S)-enantiomer, exerts its inhibitory effect by binding to a pocket in the PAS B domain of the HIF-2α subunit. This binding allosterically prevents the heterodimerization of HIF-2α with ARNT, thereby blocking the formation of the active transcriptional complex and inhibiting the expression of downstream target genes.

Quantitative Data

The following table summarizes the available quantitative data for this compound. It is important to note that these values represent the activity of the racemic mixture.

| Parameter | Value | Assay/Method |

| IC50 (HIF-2α Inhibition) | 0.01 µM | Not specified |

Experimental Protocols

Chiral Separation of this compound Enantiomers

The following protocol for the chiral separation of this compound is based on methods described for structurally similar HIF-2α inhibitors. Supercritical Fluid Chromatography (SFC) is a preferred method for its efficiency and reduced solvent consumption.

Instrumentation:

-

SFC system equipped with a back-pressure regulator, UV detector, and fraction collector.

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (or equivalent polysaccharide-based chiral stationary phase), 250 x 10 mm, 5 µm |

| Mobile Phase | Supercritical CO₂ / Methanol (80:20, v/v) |

| Flow Rate | 10 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve this compound in Methanol to a concentration of 1 mg/mL. |

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample of this compound.

-

Monitor the separation of the two enantiomers by UV detection.

-

Collect the separated enantiomer peaks into separate fractions.

-

Analyze the purity of the collected fractions by re-injecting a small aliquot onto the same chiral SFC system.

-

Evaporate the solvent from the collected fractions to obtain the isolated enantiomers.

Conclusion

This compound is a significant research tool for investigating the HIF-2α signaling pathway. Understanding its enantiomeric composition is crucial for accurate interpretation of experimental results and for potential therapeutic development. Based on evidence from closely related analogs, the (S)-enantiomer is the likely eutomer. The provided experimental protocol for chiral separation using SFC offers a robust method for isolating the individual enantiomers for further characterization and biological evaluation. This technical guide serves as a valuable resource for researchers working with this compound and other chiral HIF-2α inhibitors.

Methodological & Application

Application Notes and Protocols for (Rac)-PT2399 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PT2399 is a potent and selective antagonist of the hypoxia-inducible factor 2α (HIF-2α), a key transcription factor implicated in the progression of various cancers, particularly clear cell renal cell carcinoma (ccRCC). PT2399 exerts its inhibitory effect by directly binding to the PAS B domain of the HIF-2α subunit, thereby preventing its heterodimerization with the Aryl hydrocarbon receptor nuclear translocator (ARNT), also known as HIF-1β.[1] This disruption of the HIF-2α/ARNT complex abrogates the transcription of HIF-2α target genes that are crucial for tumor angiogenesis, cell proliferation, and survival, such as vascular endothelial growth factor (VEGF), glucose transporter 1 (GLUT1), and Cyclin D1 (CCND1).[2][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway of HIF-2α and the mechanism of inhibition by this compound.

References

Application Notes & Protocols: (Rac)-PT2399 in Animal Models of Clear Cell Renal Cell Carcinoma (ccRCC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clear cell renal cell carcinoma (ccRCC) is the most prevalent form of kidney cancer, frequently characterized by the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene.[1][2][3] This genetic alteration leads to the stabilization and accumulation of Hypoxia-Inducible Factor-2α (HIF-2α), a key transcription factor that drives the expression of genes involved in tumor growth, proliferation, and angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[4][5] PT2399 is a first-in-class, potent, and selective small-molecule inhibitor of HIF-2α. It functions by binding directly to the PAS B domain of the HIF-2α protein, preventing its crucial heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β. This disruption blocks the transcriptional activity of HIF-2α, offering a targeted therapeutic strategy for ccRCC. These notes provide a summary of preclinical data and detailed protocols for utilizing PT2399 in ccRCC animal models.

Data Presentation

Table 1: Summary of In Vivo Efficacy of PT2399 in ccRCC Animal Models

| Cell Line / Model | Animal Model | Treatment Regimen (Dose & Schedule) | Key Outcomes | Reference |

| 786-O (VHL-/-) | Nude Mice (Orthotopic) | 30 mg/kg, Oral Gavage | Marked tumor regression. | |

| A498 (VHL-/-) | Nude Mice (Orthotopic) | Not specified | Tumor growth inhibition. | |

| UMRC-2 (VHL-/-) | Nude Mice (Orthotopic) | 30 mg/kg, Oral Gavage | Resistant: No tumor suppression observed. | |

| 769-P (VHL-/-) | Nude Mice (Orthotopic) | 30 mg/kg, Oral Gavage | Resistant: No tumor suppression observed. | |

| 786-O M2A (Metastatic) | Nude Mice (Tail Vein) | Not specified | Marked tumor regression and prolonged survival. | |

| Patient-Derived Xenografts (PDX) | Not specified | 100 mg/kg, Oral Gavage (q12h) | Tumorigenesis suppressed in 56% (10/18) of ccRCC lines. Greater activity than sunitinib. |

Table 2: Summary of Pharmacodynamic Effects of PT2399 In Vivo

| Animal Model | Biomarker | Pharmacodynamic Effect | Reference |

| 786-O Xenograft | HIF-2α Target Genes (e.g., VEGF, CCND1) | Downregulation of mRNA and protein levels. | |

| PDX Models | Circulating Human VEGF | Suppressed by 93% in sensitive tumors. | |

| PDX Models | Circulating Mouse Erythropoietin (EPO) | Suppression used as a marker of Hif-2 inhibition in the host. | |

| PDX Models | HIF-2α/ARNT Dimerization | PT2399 specifically disassembled HIF-2 complexes in tumors. |

Visualizations: Signaling Pathways and Workflows

Caption: VHL inactivation in ccRCC leads to HIF-2α accumulation and tumorigenesis, a process inhibited by PT2399.

Caption: Standard experimental workflow for evaluating PT2399 efficacy in ccRCC animal models.

Caption: PT2399 binds to the HIF-2α PAS B domain, allosterically preventing its dimerization with ARNT.

Experimental Protocols

Protocol 1: Orthotopic ccRCC Xenograft Model for Efficacy Studies

This protocol describes the establishment of an orthotopic tumor model using human ccRCC cell lines (e.g., 786-O) in immunocompromised mice to evaluate the efficacy of PT2399.

1. Materials and Reagents:

-

Cell Line: 786-O human ccRCC cell line (VHL-deficient). For in vivo imaging, use a line stably expressing luciferase (e.g., 786-O-Luc).

-

Animals: 6-8 week old male athymic nude mice or NOD-scid gamma (NSG) mice.

-

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Implantation: Matrigel®, sterile PBS, isoflurane, surgical tools.

-

PT2399 Formulation: Prepare suspension in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).

-

Imaging: D-luciferin for bioluminescence imaging (BLI).

2. Procedure:

-

Cell Culture: Culture 786-O-Luc cells under standard conditions. Harvest cells at 80-90% confluency using trypsin, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 2 x 10^7 cells/mL. Keep on ice.

-

Surgical Implantation:

-

Anesthetize the mouse using isoflurane. Place the animal in a right lateral position.

-

Make a small flank incision (~1 cm) to expose the left kidney.

-